2-(3,4-Dichlorophenyl)-5-aminobenzimidazole
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Overview
Description
2-(3,4-Dichlorophenyl)-5-aminobenzimidazole is an organic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a dichlorophenyl group attached to the benzimidazole ring, which is further substituted with an amino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-aminobenzimidazole typically involves the condensation of 3,4-dichloroaniline with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-aminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as alkyl, aryl, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-aminobenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-aminobenzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)-1H-benzimidazole
- 2-(3,4-Dichlorophenyl)-5-nitrobenzimidazole
- 2-(3,4-Dichlorophenyl)-5-methylbenzimidazole
Uniqueness
2-(3,4-Dichlorophenyl)-5-aminobenzimidazole is unique due to the presence of both the dichlorophenyl and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H9Cl2N3 |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H9Cl2N3/c14-9-3-1-7(5-10(9)15)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2,(H,17,18) |
InChI Key |
PDBZMAGQGLAPHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(N2)C=C(C=C3)N)Cl)Cl |
Origin of Product |
United States |
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